molecular formula C12H10N2O2 B12846951 Methyl 4-(5-pyrimidinyl)benzoate

Methyl 4-(5-pyrimidinyl)benzoate

Cat. No.: B12846951
M. Wt: 214.22 g/mol
InChI Key: AACXPPWKQLQUCA-UHFFFAOYSA-N
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Description

Methyl 4-(5-pyrimidinyl)benzoate is a benzoate ester derivative featuring a pyrimidine ring directly attached at the para-position of the benzene moiety. Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, confers unique electronic and steric properties to the compound, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 4-pyrimidin-5-ylbenzoate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-4-2-9(3-5-10)11-6-13-8-14-7-11/h2-8H,1H3

InChI Key

AACXPPWKQLQUCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN=CN=C2

Origin of Product

United States

Chemical Reactions Analysis

Functionalization of the Pyrimidine Ring

The pyrimidine ring participates in nucleophilic aromatic substitution (NAS) and condensation reactions. Key transformations include:

Nucleophilic Aromatic Substitution (NAS)

Substitution at the 2- or 4-positions of the pyrimidine occurs with thiols or amines under polar aprotic solvents like DMSO. For example:

ReagentConditionsProductYield (%)Reference
CyclohexanethiolDMSO, Et₃N, 60°C, 72 h4-(5-(Cyclohexylthio)pyrimidinyl)85
BenzylamineDMSO, 120°C, 24 h4-(5-(Benzylamino)pyrimidinyl)72

Condensation Reactions

Reaction with formamide or phenyl isocyanate at elevated temperatures (110–160°C) yields bicyclic pyrimido[4,5-d]pyrimidines .

Cross-Coupling Reactions

The pyrimidine ring facilitates palladium-catalyzed cross-couplings. A Suzuki reaction with arylboronic acids proceeds as follows:

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(dppf)Toluene10012–2089
Pd(OAc)₂/PPh₃DMSO/H₂O802478

This method enables the introduction of aryl or heteroaryl groups at the pyrimidine’s 4-position .

Biological Activity and Selectivity

Derivatives of methyl 4-(5-pyrimidinyl)benzoate exhibit high affinity for human carbonic anhydrase IX (CAIX), a cancer-associated enzyme. For instance:

CompoundK_d (nM) for CAIXSelectivity vs. CAIIReference
4b 0.12>10,000-fold
5a 2.5>5,000-fold

The pyrimidine’s electron-withdrawing nature enhances binding to CAIX’s hydrophobic pocket, as confirmed by X-ray crystallography .

Thermodynamic and Kinetic Studies

Binding thermodynamics reveal entropy-driven interactions for CAIX inhibitors derived from this scaffold:

ParameterΔG (kcal/mol)ΔH (kcal/mol)S (kcal/mol)
Intrinsic -14.2-2.1+12.1

These data suggest hydrophobic and van der Waals interactions dominate binding .

Challenges and Side Reactions

  • Regioselectivity : Competing ortho vs. para substitution occurs in NAS, requiring careful optimization .

  • Byproducts : Phosphorous salts from Curtius rearrangements (using DPPA) necessitate purification .

Scientific Research Applications

Anticancer Properties

Methyl 4-(5-pyrimidinyl)benzoate has shown promising results in the field of cancer treatment. Research indicates that it may inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme frequently overexpressed in various solid tumors. The inhibition of CAIX is associated with reduced tumor growth and metastasis, making this compound a potential candidate for anticancer therapy.

  • Mechanism of Action : The compound's ability to bind selectively to CAIX suggests that it could limit side effects typically associated with broader-spectrum drugs. Studies have demonstrated that variations in the compound's structure can enhance its binding affinity to CAIX, with some derivatives exhibiting extremely low dissociation constants (Kd) .
  • Case Studies : In vitro studies have indicated that this compound effectively reduces cell proliferation and induces apoptosis in cancer cell lines. These findings support its development as a targeted anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. It has demonstrated activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

  • Efficacy : The compound's antimicrobial properties may be attributed to its ability to disrupt bacterial cell wall synthesis or function. Further studies are needed to elucidate the specific mechanisms involved and to evaluate its effectiveness compared to existing antibiotics .

Anti-inflammatory Effects

Emerging research also points to the anti-inflammatory potential of this compound. Inflammation is a critical factor in numerous diseases, including cancer, cardiovascular diseases, and autoimmune disorders.

  • Research Findings : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation-related damage in various tissues. However, more extensive clinical trials are required to confirm these effects and understand the underlying mechanisms .

Data Summary

ApplicationMechanism of ActionKey Findings
AnticancerInhibition of CAIXReduces cell proliferation; induces apoptosis
AntimicrobialDisruption of cell wall synthesisEffective against Gram-positive bacteria
Anti-inflammatoryModulation of inflammatory pathwaysPotential reduction of inflammation-related damage

Mechanism of Action

The mechanism by which Methyl 4-(5-pyrimidinyl)benzoate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of essential enzymes in bacterial cells. The compound’s structure allows it to bind to these enzymes, disrupting their normal function and leading to the death of the bacterial cell .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrimidinyl Benzoates

Methyl 4-[(5-Chloropyrimidin-2-yl)carbamoyl]benzoate ()
  • Structure : Features a chlorine atom at the 5-position of the pyrimidine ring and a carbamoyl linker.
  • Molecular Weight : 291.69 g/mol.
  • Crystallography : Triclinic crystal system (space group P1), with lattice parameters $a = 5.9068 \, \text{Å}$, $b = 7.3378 \, \text{Å}$, $c = 15.816 \, \text{Å}$. Hydrogen bonding (C—H···N, N—H···N) stabilizes the crystal lattice .
  • Synthesis : Crystallized via slow evaporation, yielding colorless blocks with 94% purity.
Methyl 4-[N-(5-Bromopyrimidin-2-yl)carbamoyl]benzoate ()
  • Structure : Bromine replaces chlorine at the 5-position of pyrimidine.
  • Molecular Weight : 336.15 g/mol.
  • Crystallography : Similar triclinic system (P1) but distinct lattice parameters due to bromine’s larger atomic radius. C—Br···O interactions contribute to packing .

Comparison :

  • Molecular Weight : Bromine increases molecular weight by ~15%, influencing pharmacokinetics in drug design.
  • Crystal Packing : Both exhibit hydrogen bonding, but halogen-specific interactions (C—Cl···O vs. C—Br···O) alter stability and melting points.

Benzoate Esters with Alternative Heterocycles

Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate ()
  • Structure : Benzimidazole (fused benzene and imidazole) replaces pyrimidine.
  • Synthesis : Prepared via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate in DMF with Na₂S₂O₅.
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate ()
  • Structure: Quinoline-piperazine moiety linked to benzoate.
  • Synthesis : Crystallized from ethyl acetate as yellow/white solids (94% purity).
  • Characterization: Confirmed by $^1$H NMR and HRMS. Substituents (e.g., bromine, fluorine) on the quinoline ring modulate biological target affinity .

Comparison :

  • Heterocycle Influence: Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capacity compared to benzimidazole’s single nitrogen. Quinoline’s extended π-system may improve fluorescence properties.
  • Bioactivity: Quinoline derivatives () are often antimicrobial, whereas pyrimidine analogs (e.g., ) may target enzymes like kinases or DHFR.

Key Differences :

  • Yield : Halogenated pyrimidinyl derivatives achieve higher purity (>90%) compared to benzimidazole analogs, possibly due to optimized crystallization.
  • Reagents : Use of Na₂S₂O₅ in benzimidazole synthesis () introduces sulfonic groups, whereas pyrimidine analogs rely on milder conditions (e.g., HCl gas in ).

Biological Activity

Methyl 4-(5-pyrimidinyl)benzoate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C13H11N O2
  • Molar Mass : 215.24 g/mol
  • Structural Characteristics : The compound consists of a benzoate moiety substituted with a pyrimidine ring, which is essential for its biological activity.

This compound exhibits various biological activities primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo .
  • Antimicrobial Activity :
    • Research indicates that derivatives of methyl benzoates, including this compound, possess significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Properties :
    • The compound has been implicated in the inhibition of carbonic anhydrases (CAs), particularly CAIX, which is overexpressed in many tumors. This inhibition may lead to reduced tumor growth and metastasis .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of IL-6 production
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibition of CAIX

Case Studies

  • Anti-inflammatory Effects :
    In a study evaluating the anti-inflammatory potential of this compound, it was found to significantly reduce LPS-induced IL-6 production in mouse primary peritoneal macrophages. This effect was dose-dependent, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Testing :
    A series of tests demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential use as a therapeutic agent against bacterial infections .
  • Cancer Research :
    The compound's ability to inhibit CAIX was explored in various cancer cell lines. It showed promising results in reducing cell proliferation and inducing apoptosis in cancer cells, suggesting its potential as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Methyl 4-(5-pyrimidinyl)benzoate and its derivatives?

  • Methodology : Synthesis typically involves coupling pyrimidine derivatives with benzoate precursors. For example, nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling can introduce the pyrimidinyl group to the benzoate scaffold. Post-synthetic modifications (e.g., ester hydrolysis, amidation) may require anhydrous conditions and catalysts like Pd(PPh₃)₄. Purification often employs flash chromatography with chloroform/ethyl acetate gradients .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Impurities from incomplete coupling can complicate crystallization.

Q. How is the crystal structure of this compound determined, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. Data collection uses MoKα radiation (λ = 0.71073 Å) on diffractometers like Siemens P3. SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used due to their robustness in handling small-molecule data .
  • Example Parameters :

ParameterValue
Crystal systemTriclinic
Space groupP1
Unit cell dimensionsa = 5.9068 Å, b = 7.3378 Å, c = 15.816 Å
Refinement R-factor0.036

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identifies functional groups and substitution patterns.
  • HRMS : Confirms molecular weight and purity.
  • IR : Detects ester (C=O at ~1700 cm⁻¹) and pyrimidine ring vibrations .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

  • Methodology : Discrepancies often arise from disorder or thermal motion. Use SHELXL’s restraints (e.g., DFIX, SIMU) to model anisotropic displacement parameters. Validate with residual density maps and cross-check against similar structures in the Cambridge Structural Database .
  • Case Study : In Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate, C–Cl···O interactions were resolved by refining occupancy factors and applying Hirshfeld surface analysis .

Q. What strategies optimize the compound’s solubility for biological assays without altering its core structure?

  • Methodology :

  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility.
  • Prodrug Design : Introduce transient hydrophilic groups (e.g., phosphate esters) cleaved in vivo.
  • Nanoparticle Formulation : Encapsulate in liposomes or PEGylated carriers .

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) affect reactivity and biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups. Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Data Example :
SubstituentIC₅₀ (nM)LogP
–H1202.1
–CF₃453.8

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hrs. Monitor degradation via HPLC.
  • Thermal Stability : Heat samples to 60–100°C and analyze by DSC/TGA. Ester hydrolysis is a major degradation pathway .

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